molecular formula C9H13N3O3 B1481486 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098011-83-5

6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481486
CAS No.: 2098011-83-5
M. Wt: 211.22 g/mol
InChI Key: VYULDXSFGZXZKP-UHFFFAOYSA-N
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Description

6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Biological Activity

6-(4,4-Dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₉H₁₃N₃O
  • Molecular Weight: 211.22 g/mol
  • CAS Number: 2098011-83-5

This pyrimidine derivative features a dimethyloxazolidine moiety that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxazolidinone derivatives can inhibit bacterial growth effectively. A notable case involved derivatives demonstrating potent activity against resistant strains of bacteria comparable to established antibiotics like ciprofloxacin .

Enzyme Inhibition

One of the most critical aspects of this compound's biological activity is its potential as an enzyme inhibitor. For example, studies on oxazolidinone derivatives have highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive function and neurodegenerative diseases. In vitro tests revealed that certain derivatives could inhibit AChE by up to 75% at specific concentrations, suggesting potential for treating conditions like Alzheimer's disease .

Case Studies

  • Cognitive Improvement : A study assessed the cognitive-enhancing effects of related oxazolidinone compounds in mouse models. The most potent inhibitor demonstrated significant improvements in short-term memory as measured by Y-maze tests and object recognition tasks .
  • Antibacterial Efficacy : Another case study evaluated the antibacterial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure could enhance antibacterial potency .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Binding : The compound may bind non-covalently to the active sites of enzymes like AChE, inhibiting their function and leading to increased levels of neurotransmitters in the synaptic cleft.
  • Structural Modifications : Variations in substituents on the pyrimidine ring can influence binding affinity and specificity towards various biological targets.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₉H₁₃N₃OAChE inhibition, antimicrobial
Oxazolidinone Derivative AC₈H₉N₃O₂Strong AChE inhibitor (up to 75% inhibition)
Pyrimidine Derivative BC₇H₈N₂OAntibacterial against S. aureus

Properties

IUPAC Name

6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2)4-15-5-12(9)6-3-7(13)11-8(14)10-6/h3H,4-5H2,1-2H3,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULDXSFGZXZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C2=CC(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione

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